
tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate
Beschreibung
Tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate is a useful research compound. Its molecular formula is C14H22N2O5S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate, with the CAS number 630421-48-6, is a compound of interest due to its potential biological activity. It has been studied for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antiviral agents like Vaniprevir, which is used to treat hepatitis C. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H22N2O5S. Its structure includes a tert-butyl group, a cyclopropylsulfonamide moiety, and a vinylcyclopropyl group, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Weight | 330.40 g/mol |
Appearance | White solid |
Purity | 98% |
CAS Number | 630421-48-6 |
This compound exhibits biological activity primarily through its interaction with various biological targets. Its sulfonamide group is known to interfere with enzyme functions, potentially affecting pathways related to inflammation and cell signaling.
Antiviral Activity
Research indicates that this compound serves as an intermediate in the synthesis of Vaniprevir, a direct inhibitor of the hepatitis C virus (HCV) protease. Vaniprevir's mechanism involves binding to the active site of the HCV NS3/4A protease, preventing viral replication. The effectiveness of this compound in this context suggests that it may possess inherent antiviral properties or enhance the activity of derivatives synthesized from it.
Case Studies
- In Vitro Studies : In laboratory settings, compounds similar to this compound have shown moderate protective effects against cellular damage induced by amyloid beta (Aβ) in astrocytes. These findings suggest potential neuroprotective properties that warrant further investigation into their therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
- Animal Models : Animal studies have demonstrated that compounds with similar structures can influence inflammatory responses and cytokine production. For instance, treatment with related compounds has been shown to reduce TNF-α levels in models of inflammation . This indicates that this compound may also modulate immune responses.
Table 2: Biological Activity Summary
Activity Type | Observations |
---|---|
Antiviral | Intermediate for Vaniprevir synthesis; inhibits HCV |
Neuroprotective | Moderate protective effects against Aβ toxicity |
Anti-inflammatory | Potential reduction in TNF-α levels |
Q & A
Q. Basic: What synthetic strategies ensure high stereochemical purity of tert-butyl ((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate?
Answer:
- Chiral Induction : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) during cyclopropane formation to control the (1R,2S) configuration .
- Protection/Deprotection : Employ tert-butyl carbamate (Boc) as a protecting group for amines, using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with bases like triethylamine to prevent racemization .
- Coupling Reactions : Utilize coupling agents such as HATU or EDCI for sulfonyl carbamoyl group formation, ensuring minimal epimerization .
Q. Basic: How is the compound’s structure and stereochemistry validated?
Answer:
- Spectroscopy : ¹H/¹³C NMR to confirm connectivity and stereochemistry; NOESY for spatial arrangement of substituents .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- X-ray Crystallography : Definitive confirmation of absolute configuration .
Q. Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors; avoid electrostatic discharge .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases .
Q. Advanced: How to optimize multi-step synthesis yields?
Answer:
- Stepwise Monitoring : Track intermediates via TLC or LC-MS to identify yield-limiting steps .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reagent solubility .
- Catalyst Screening : Test Pd-based catalysts for vinylcyclopropane formation to reduce side products .
Q. Advanced: How does pH and solvent choice affect compound stability?
Answer:
- Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Acidic/basic conditions hydrolyze the carbamate group .
- Solvent Effects : Avoid protic solvents (e.g., MeOH) that accelerate decomposition; use acetonitrile for long-term storage .
Q. Advanced: What role does the cyclopropane ring play in bioactivity?
Answer:
- Conformational Restriction : The rigid cyclopropane enforces specific binding conformations, enhancing target selectivity (e.g., enzyme inhibition) .
- Metabolic Stability : The vinyl group may reduce oxidative metabolism, prolonging half-life in biological systems .
Q. Advanced: How to troubleshoot low yields in coupling reactions?
Answer:
- Reagent Purity : Ensure anhydrous conditions for coupling agents; recrystallize Boc-protected intermediates .
- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions (e.g., epimerization) .
- Catalyst Loading : Optimize stoichiometry of HATU (1.2–1.5 equiv) relative to the amine .
Q. Basic: What impurities are common, and how are they detected?
Answer:
- Byproducts : Hydrolysis products (e.g., free amine from Boc deprotection) or unreacted starting materials .
- Analytical Methods : LC-MS (ESI+) for low-level impurities; GC-MS for volatile byproducts .
Q. Advanced: How to assess metabolic stability in vitro?
Answer:
- Hepatocyte Assays : Incubate with liver microsomes; quantify parent compound depletion via LC-MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. Basic: What are compliant disposal methods for lab waste?
Answer:
- Chemical Waste : Collect in labeled containers for incineration by licensed facilities .
- Spill Management : Absorb with vermiculite, neutralize with dilute NaOH, and dispose as hazardous waste .
Q. Advanced: How to model enzyme interactions computationally?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., proteases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. Advanced: What factors ensure stereochemical integrity during scale-up?
Answer:
- Mixing Efficiency : Use high-shear mixers to maintain homogeneous reaction conditions .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of chiral purity .
Q. Advanced: How does photolysis impact stability?
Answer:
- Photostability Testing : Expose to UV light (254 nm) and analyze degradation products via HPLC-UV .
- Quenchers : Add antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .
Q. Basic: Critical parameters for carbamate formation?
Answer:
- Base Selection : Triethylamine or DMAP to scavenge HCl generated during Boc protection .
- Anhydrous Conditions : Use molecular sieves or argon atmosphere to prevent hydrolysis .
Q. Advanced: How to compare target binding with structural analogs?
Answer:
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-5-9-8-14(9,15-12(18)21-13(2,3)4)11(17)16-22(19,20)10-6-7-10/h5,9-10H,1,6-8H2,2-4H3,(H,15,18)(H,16,17)/t9-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUACYDRISHUAQ-YMTOWFKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)NS(=O)(=O)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)NS(=O)(=O)C2CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630421-48-6 | |
Record name | Carbamic acid, N-[(1R,2S)-1-[[(cyclopropylsulfonyl)amino]carbonyl]-2-ethenylcyclopropyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.